molecular formula C7H6BrClO4S2 B15248437 Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No.: B15248437
M. Wt: 333.6 g/mol
InChI Key: GOYZGVLSLXAONP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of ethyl thiophene-3-carboxylate followed by chlorosulfonation. The reaction conditions often involve the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and chlorosulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups allow for selective binding and modification of biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6BrClO4S2

Molecular Weight

333.6 g/mol

IUPAC Name

ethyl 2-bromo-5-chlorosulfonylthiophene-3-carboxylate

InChI

InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3

InChI Key

GOYZGVLSLXAONP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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